molecular formula C9H20BrN B1278795 1-Butyl-1-methylpyrrolidinium bromide CAS No. 93457-69-3

1-Butyl-1-methylpyrrolidinium bromide

Cat. No. B1278795
CAS RN: 93457-69-3
M. Wt: 222.17 g/mol
InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
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Patent
US07914927B2

Procedure details

A flask equipped with a thermometer, nitrogen gas inlet tube, reflux condenser, stirrer and dropping funnel was charged with 85 g (1.0 mol) of methylpyrrolidine and 400 g of 2-butanone (hereinafter referred to as MEK) and, while maintaining the temperature at 50° C. under a nitrogen stream, 205.5 g′ (1.5 mol) of n-butyl bromide was added dropwise over 2 hours and, then, the temperature was maintained at 80° C. for 2 hours to drive the reaction to completion. Then, the reaction mixture was filtered to give N-methyl-N-butylpyrrolidinium bromide (hereinafter referred to as MBPyBr) as slightly yellowish white crystals. These crystals were then washed with MEK twice to give 187 g (yield 90%) of white MBPyBr.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:7]([Br:11])[CH2:8][CH2:9][CH3:10]>CCC(C)=O>[Br-:11].[CH3:1][N+:2]1([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
400 g
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(CCC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a thermometer, nitrogen gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, stirrer
ADDITION
Type
ADDITION
Details
was added dropwise over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction to completion
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
[Br-].C[N+]1(CCCC1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.